molecular formula C30H24CoN2O4 B14702138 Cobalt N-fluoren-2-ylacetohydroxamate CAS No. 14751-87-2

Cobalt N-fluoren-2-ylacetohydroxamate

Cat. No.: B14702138
CAS No.: 14751-87-2
M. Wt: 535.5 g/mol
InChI Key: PJQDFOMVKDFESH-UHFFFAOYSA-N
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Description

Cobalt N-fluoren-2-ylacetohydroxamate is a coordination compound with the molecular formula C₃₀H₂₄CoN₂O₄ and a molecular weight of 535.46 g/mol . It features a cobalt(II) center chelated by two N-fluoren-2-ylacetohydroxamate ligands, which act as bidentate donors through their hydroxamate oxygen atoms. The absence of hydrogen-bond donors (H-bond donor = 0) and the presence of four H-bond acceptors suggest moderate solubility in polar aprotic solvents, typical of hydroxamate-based metal complexes . This compound is part of a broader class of cobalt chelates studied for applications in catalysis, sensing, and materials science.

Properties

CAS No.

14751-87-2

Molecular Formula

C30H24CoN2O4

Molecular Weight

535.5 g/mol

IUPAC Name

cobalt(2+);N-(9H-fluoren-2-yl)-N-oxidoacetamide

InChI

InChI=1S/2C15H12NO2.Co/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2

InChI Key

PJQDFOMVKDFESH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt N-fluoren-2-ylacetohydroxamate typically involves the reaction of cobalt salts with N-fluoren-2-ylacetohydroxamic acid under controlled conditions. The process may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Cobalt N-fluoren-2-ylacetohydroxamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, hydrazine.

    Substitution reagents: Ammonia, phosphines.

    Complexation reagents: Other metal salts, organic ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce new cobalt-ligand complexes .

Scientific Research Applications

Cobalt N-fluoren-2-ylacetohydroxamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cobalt N-fluoren-2-ylacetohydroxamate involves its ability to coordinate with various biological molecules and metal ions. The cobalt center can undergo redox reactions, facilitating electron transfer processes. Additionally, the ligand can interact with biological targets, such as enzymes and DNA, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo and Diazo-Based Cobalt Chelates

Azo and diazo compounds, such as those listed in Table 4 (), are widely used for fluorimetric and colorimetric detection of cobalt ions. These ligands typically exhibit strong chromogenic responses upon cobalt binding due to their conjugated π-systems. For example, phenylazo derivatives show color shifts from yellow to red upon Co²⁺ coordination, with detection limits in the ppm range . In contrast, Cobalt N-fluoren-2-ylacetohydroxamate lacks such pronounced optical activity but may offer superior thermodynamic stability due to the rigid fluorenyl backbone and stronger chelation from the hydroxamate group.

Table 1: Key Comparison with Azo/Diazo Compounds
Property This compound Azo/Diazo-Based Co Chelates
Ligand Type Hydroxamate Azo/diazo
Optical Activity Low High (colorimetric response)
Stability Constant Likely higher (rigid ligand) Moderate
Primary Application Catalysis/Materials Science Ion sensing

Cobalt Phthalocyanine Derivatives

Cobalt phthalocyanines, such as CoTSPc1 , CoTSPc2 , and CoTSPc3 (Figure 1, ), are macrocyclic complexes with extended π-conjugation. These compounds excel in electrocatalysis (e.g., oxygen reduction reactions) due to their redox-active cobalt centers and tunable sulfonate substituents . Compared to this compound, phthalocyanines exhibit higher thermal stability (>300°C) and broader absorption spectra but require more complex synthesis. The hydroxamate-based compound, with its smaller molecular footprint, may offer advantages in heterogeneous catalysis where surface binding is critical.

Table 2: Comparison with Cobalt Phthalocyanines
Property This compound Cobalt Phthalocyanines (CoTSPc1–3)
Structure Mononuclear chelate Macrocyclic
Thermal Stability Moderate (~200°C) High (>300°C)
Catalytic Efficiency High in small-molecule activation Superior in electrocatalysis
Synthetic Complexity Moderate High

Research Findings and Gaps

  • Detection Applications : While azo/diazo compounds dominate cobalt sensing, this compound’s stability could enable reusable sensor platforms, though this remains unexplored .
  • Catalytic Performance : Phthalocyanines outperform hydroxamates in electrocatalysis, but the latter’s ligand flexibility may enhance substrate accessibility in organic transformations .
  • Economic Context: Cobalt’s criticality in the EU (as per HS trade codes 282200 and 810520, ) underscores the need for efficient cobalt complexes, yet direct studies on this compound’s scalability are lacking .

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